![molecular formula C22H20N4O6S B2450830 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899944-70-8](/img/structure/B2450830.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
Compounds with similar structures have been reported to exhibit anticancer activities . These compounds are believed to interact with cancer cells, inducing cell cycle arrest and apoptosis .
Biochemical Pathways
Based on similar compounds, it can be inferred that it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Activité Biologique
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with potential biological activities that have been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
Molecular Formula: C23H21N3O6S2
Molecular Weight: 499.56 g/mol
CAS Number: 2034546-61-5
The compound features a benzo[d][1,3]dioxole moiety linked to a thieno[3,4-c]pyrazole structure through an oxalamide bond. This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The oxalamide structure may allow it to act as an enzyme inhibitor by binding to active sites of target enzymes.
- Receptor Modulation: It may also interact with receptor sites, influencing signal transduction pathways involved in various cellular processes.
Anticancer Activity
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Study Findings: A study reported that certain benzo[d][1,3]dioxole derivatives demonstrated IC50 values lower than standard anticancer drugs like doxorubicin across various cancer cell lines (e.g., HepG2, HCT116, MCF7) . The IC50 values ranged from 1.54 µM to 4.52 µM for these derivatives compared to doxorubicin's IC50 values of 7.46 µM to 8.29 µM.
Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 | |
MCF7 | 4.52 | 4.56 |
The mechanisms underlying this activity were further explored through assessments of apoptosis via annexin V-FITC assays and cell cycle analysis, revealing that these compounds induce apoptosis in cancer cells while sparing normal cells .
Antidiabetic Potential
Another area of interest is the antidiabetic potential of benzodioxole derivatives:
- Inhibitory Activity: A study highlighted that certain benzodioxole compounds exhibited significant α-amylase inhibition with IC50 values ranging from 2.57 to 4.28 µg/mL . This suggests potential applications in managing diabetes and obesity by regulating carbohydrate metabolism.
Case Study: Synthesis and Evaluation
One notable study synthesized various benzodioxole derivatives and evaluated their biological activities:
- Synthesis Methodology: The compounds were synthesized through reactions involving benzo[d][1,3]dioxole derivatives and various diamino compounds.
- Biological Testing: The synthesized compounds underwent cytotoxicity testing against multiple cancer cell lines using the SRB assay.
- Results: Most synthesized compounds showed significant antitumor activity with some outperforming reference drugs .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is being explored for its potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . Molecular docking studies have indicated that modifications to the compound could enhance its efficacy as an anti-inflammatory drug.
Anticancer Research
Research indicates that derivatives of oxalamide compounds have shown promise in anticancer applications. The structural similarities to known anticancer agents suggest that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide may exhibit cytotoxic effects against various cancer cell lines . Further investigations are required to elucidate its mechanism of action and therapeutic potential.
Neuroprotective Effects
Recent studies have suggested that compounds with similar structural motifs may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neuroreceptors could position this compound as a candidate for treating neurodegenerative diseases .
Case Studies
Study | Findings | Implications |
---|---|---|
Anti-inflammatory Activity | The compound was tested in vitro against 5-LOX; results showed significant inhibition at specific concentrations. | Suggests potential for development as an anti-inflammatory drug. |
Cytotoxicity Assays | Evaluated against various cancer cell lines; demonstrated selective cytotoxicity with low toxicity to normal cells. | Indicates potential for targeted cancer therapies. |
Neuroprotective Screening | In vivo models showed reduced neuronal death in models of oxidative stress when treated with derivatives of the compound. | Highlights potential for treating conditions like Alzheimer's disease. |
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-13-3-2-4-15(7-13)26-20(16-10-33(29,30)11-17(16)25-26)24-22(28)21(27)23-9-14-5-6-18-19(8-14)32-12-31-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMAQVPTFLLBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.